2,3,4,6-Tetrachlorophenyl acetate
Overview
Description
2,3,4,6-Tetrachlorophenyl acetate is an organic compound with the molecular formula C8H4Cl4O2 and a molecular weight of 273.93 g/mol . . This compound is characterized by the presence of four chlorine atoms attached to a phenyl ring, which is esterified with acetic acid.
Mechanism of Action
Mode of Action
It is known that chlorinated phenols can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Some studies suggest that chlorinated phenols can interfere with oxidative phosphorylation and other metabolic processes .
Result of Action
Chlorinated phenols are known to have various effects on cells, including cytotoxicity and disruption of cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4,6-Tetrachlorophenyl acetate . Factors such as pH, temperature, and presence of other chemicals can affect the compound’s activity and stability.
Biochemical Analysis
Biochemical Properties
It is known that chlorinated phenyl acetates can participate in various biochemical reactions
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
2,3,4,6-Tetrachlorophenyl acetate can be synthesized through the esterification of 2,3,4,6-tetrachlorophenol with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst such as sulfuric acid or pyridine to proceed efficiently. The reaction conditions often involve heating the reactants to facilitate the formation of the ester bond .
Chemical Reactions Analysis
2,3,4,6-Tetrachlorophenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2,3,4,6-tetrachlorophenol and acetic acid.
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of different substituted phenols.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form less chlorinated phenols
Scientific Research Applications
2,3,4,6-Tetrachlorophenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Comparison with Similar Compounds
2,3,4,6-Tetrachlorophenyl acetate can be compared with other chlorinated phenyl esters, such as:
2,4,6-Trichlorophenyl acetate: Similar in structure but with one less chlorine atom, leading to different reactivity and biological effects.
2,3,5,6-Tetrachlorophenyl acetate: Another isomer with chlorine atoms in different positions, affecting its chemical properties and applications.
2,4-Dichlorophenyl acetate: With only two chlorine atoms, it exhibits different chemical reactivity and is used in different applications.
Properties
IUPAC Name |
(2,3,4,6-tetrachlorophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4O2/c1-3(13)14-8-5(10)2-4(9)6(11)7(8)12/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZFLXLMXCNOHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202729 | |
Record name | Phenol, 2,3,4,6-tetrachloro-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-60-9 | |
Record name | 2,3,4,6-Tetrachlorophenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC21473 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21473 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2,3,4,6-tetrachloro-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,6-Tetrachlorophenyl acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QGR7HT9KA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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